molecular formula C6H8N2 B13571258 2-(Azetidin-3-yl)acrylonitrile

2-(Azetidin-3-yl)acrylonitrile

Katalognummer: B13571258
Molekulargewicht: 108.14 g/mol
InChI-Schlüssel: QMZZVIDIEFCHDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Azetidin-3-yl)acrylonitrile is a compound that features an azetidine ring, a four-membered nitrogen-containing heterocycle, attached to an acrylonitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yl)acrylonitrile typically involves the formation of the azetidine ring followed by the introduction of the acrylonitrile group. One common method involves the reaction of an appropriate azetidine precursor with acrylonitrile under specific conditions. For example, the reaction of azetidine-3-one with acrylonitrile in the presence of a base can yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Azetidin-3-yl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The azetidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine oxides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

2-(Azetidin-3-yl)acrylonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(Azetidin-3-yl)acrylonitrile involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The acrylonitrile group can also participate in various chemical reactions, contributing to the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Azetidine-2-carboxylic acid: An analogue of proline with interesting biological activities.

    (Azetidin-2-yl)acetic acid:

Uniqueness

2-(Azetidin-3-yl)acrylonitrile is unique due to the presence of both the azetidine ring and the acrylonitrile group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C6H8N2

Molekulargewicht

108.14 g/mol

IUPAC-Name

2-(azetidin-3-yl)prop-2-enenitrile

InChI

InChI=1S/C6H8N2/c1-5(2-7)6-3-8-4-6/h6,8H,1,3-4H2

InChI-Schlüssel

QMZZVIDIEFCHDW-UHFFFAOYSA-N

Kanonische SMILES

C=C(C#N)C1CNC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.